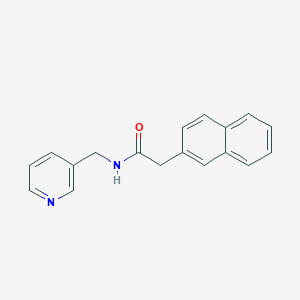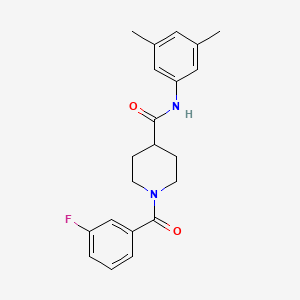![molecular formula C15H14ClFN2O B4758040 N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea
Overview
Description
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes, and mutations in the CFTR gene are the cause of cystic fibrosis (CF), a life-threatening genetic disease affecting approximately 70,000 people worldwide.
Mechanism of Action
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the movement of chloride ions across the membrane. This results in a reduction in the amount of salt and water secreted by epithelial cells, which is a hallmark of CF.
Biochemical and physiological effects:
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects in addition to its inhibition of CFTR. These include inhibition of the ATP-binding cassette transporter ABCB1, which is involved in multidrug resistance in cancer cells, and inhibition of the P2X7 receptor, which is involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea is its high potency and selectivity for CFTR, which makes it a useful tool for studying the function of the CFTR channel in vitro and in vivo. However, one limitation is that N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea is not a specific inhibitor of CFTR, and can also inhibit other ion channels and transporters at high concentrations.
Future Directions
There are a number of potential future directions for research on N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea. One area of interest is the development of more specific and potent inhibitors of CFTR, which could be used as therapeutic agents for CF and other diseases. Another area of interest is the use of N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea as a tool for studying the role of CFTR in other physiological processes, such as ion transport in the kidney and pancreas. Finally, there is interest in exploring the potential anti-inflammatory and analgesic effects of N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea, which could have applications in the treatment of a variety of diseases.
Scientific Research Applications
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been extensively studied in the field of cystic fibrosis research, both in vitro and in vivo. In cell culture studies, N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 0.5 μM. In animal models of CF, N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been shown to improve lung function and reduce inflammation.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-fluorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10(11-2-6-13(17)7-3-11)18-15(20)19-14-8-4-12(16)5-9-14/h2-10H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWOQLSBXUHKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4757970.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4757979.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4757986.png)
![2-(2,4-dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4757992.png)
![7-(4-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4758015.png)
![3-{[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4758017.png)
![2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4758019.png)
![2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4758023.png)
![[(5-butyl-2-thienyl)methylene]malononitrile](/img/structure/B4758027.png)
![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4758034.png)
![1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4758049.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4758052.png)